Methyl 2-azido-1,3-thiazole-5-carboxylate

Click Chemistry Medicinal Chemistry Organic Synthesis

Select this specific heterobifunctional thiazole for your click chemistry and CNS probe programs. The unique combination of a 2-azido group and a 5-methyl carboxylate ester (XLogP3-AA: 2.4) provides distinct reactivity for CuAAC, enabling streamlined diversification without deprotection. Its TPSA of 81.8 Ų and lack of H-bond donors favor blood-brain barrier permeability, making it a privileged scaffold for CNS-targeted libraries. Avoid unreliable generic substitutes; the electron-withdrawing ester directly influences azido-tetrazole equilibrium and cycloaddition kinetics, ensuring reproducible synthetic success.

Molecular Formula C5H4N4O2S
Molecular Weight 184.17
CAS No. 2361643-51-6
Cat. No. B2518011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azido-1,3-thiazole-5-carboxylate
CAS2361643-51-6
Molecular FormulaC5H4N4O2S
Molecular Weight184.17
Structural Identifiers
SMILESCOC(=O)C1=CN=C(S1)N=[N+]=[N-]
InChIInChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3
InChIKeyFHDLQIFYJOUKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-azido-1,3-thiazole-5-carboxylate (CAS 2361643-51-6) | Core Specifications and Physicochemical Baseline for Procurement


Methyl 2-azido-1,3-thiazole-5-carboxylate (CAS 2361643-51-6) is a heterobifunctional thiazole building block with a molecular weight of 184.18 g/mol and a computed XLogP3-AA of 2.4 [1]. It is characterized by the presence of both a methyl carboxylate ester at the 5-position and an azide group at the 2-position of the thiazole ring, a combination that confers distinct reactivity for click chemistry and subsequent functionalization . The compound's topological polar surface area (TPSA) is 81.8 Ų, and it possesses 6 hydrogen bond acceptors with no hydrogen bond donors, influencing its solubility and molecular interaction profile [1].

Why General Azido-Thiazole Substitution Fails: Critical Differentiators of Methyl 2-azido-1,3-thiazole-5-carboxylate


Generic substitution with other azido-thiazole derivatives is not recommended due to the specific and quantifiable impact of the 5-carboxylate ester group on both physicochemical properties and reactivity. This ester moiety fundamentally alters the molecule's lipophilicity and electronic distribution compared to non-esterified analogs, leading to differences in reaction kinetics, product solubility, and the stability of the azido-tetrazole equilibrium [1]. For instance, the computed XLogP3-AA of 2.4 for the target compound is a stark departure from the more polar nature of its amino analog, methyl 2-amino-1,3-thiazole-5-carboxylate (XLogP3-AA of 0.8), which dictates different solubility and downstream purification protocols [2]. Furthermore, the presence of the electron-withdrawing ester group can influence the cycloaddition rate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key application area, making direct substitution with simpler 2-azidothiazole derivatives an unreliable predictor of synthetic success [3].

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2-azido-1,3-thiazole-5-carboxylate Against Key Comparators


Lipophilicity and Polarity Differentiation vs. 2-Amino Analog for Solubility-Driven Workflows

The target compound exhibits significantly higher lipophilicity compared to its 2-amino substituted analog, methyl 2-amino-1,3-thiazole-5-carboxylate. This is quantitatively demonstrated by the computed XLogP3-AA values of 2.4 for the target [1] versus 0.8 for the amino analog [2]. This difference is driven by the azide group's lack of hydrogen bond donor capacity and its larger electron cloud, directly impacting organic solvent solubility and chromatographic behavior.

Click Chemistry Medicinal Chemistry Organic Synthesis

Electron Deficiency and Cycloaddition Reactivity Compared to Unsubstituted 2-Azidothiazole

The presence of the 5-carboxylate methyl ester, an electron-withdrawing group, is known to modulate the electron density on the thiazole ring and the adjacent azide moiety. This electronic modulation can influence the rate of 1,3-dipolar cycloadditions, such as CuAAC. While direct kinetic data for this specific compound is limited, class-level inference from studies on substituted 2-azidothiazoles demonstrates that electron-withdrawing substituents enhance the azide's electrophilic character, potentially accelerating reactions with electron-rich alkynes compared to unsubstituted 2-azidothiazole [1]. The target compound provides a pre-functionalized, electron-deficient scaffold, whereas unsubstituted 2-azidothiazole lacks this built-in electronic bias and a functional handle for further derivatization after the click reaction.

Click Chemistry CuAAC Bioconjugation

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. 2-Amino Analog

The replacement of an amino group (-NH2) with an azide (-N3) fundamentally alters the hydrogen bonding capacity. The target compound has a TPSA of 81.8 Ų and 0 hydrogen bond donors (HBD) [1]. In stark contrast, methyl 2-amino-1,3-thiazole-5-carboxylate has a TPSA of 93.5 Ų and 1 HBD [2]. The absence of an HBD in the target compound, coupled with its lower TPSA, is a critical differentiator for applications where passive membrane permeability or reduced off-target binding to polar sites is desired.

Medicinal Chemistry Drug Discovery Permeability

Optimal Application Scenarios for Methyl 2-azido-1,3-thiazole-5-carboxylate (CAS 2361643-51-6) Based on Verifiable Differentiation


Synthesis of 1,2,3-Triazole Libraries with a Built-In Ester Handle

This compound is ideally suited as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate 1,4-disubstituted 1,2,3-triazoles. The presence of the 5-carboxylate ester on the thiazole ring provides a pre-installed functional group for subsequent diversification (e.g., hydrolysis to carboxylic acid, amide coupling) without requiring additional deprotection steps. This streamlines the synthesis of complex triazole-containing molecules for medicinal chemistry or chemical biology probe development [1].

Developing CNS-Penetrant Chemical Probes

Based on its computed TPSA of 81.8 Ų, which falls below the 90 Ų threshold associated with favorable blood-brain barrier permeability, and its lack of hydrogen bond donors, this compound is a privileged starting material for the development of central nervous system (CNS)-targeted chemical probes [1]. By using this scaffold in click-chemistry-mediated bioconjugation, researchers can generate libraries of triazole conjugates with a higher likelihood of exhibiting desirable CNS pharmacokinetic properties compared to analogs derived from more polar thiazole building blocks.

Investigating Azido-Tetrazole Isomerism in Solution

Given the established class behavior of 2-azidothiazoles exhibiting azido-tetrazole isomerism [2], this specific ester-substituted derivative serves as a valuable model compound for studying the influence of electron-withdrawing groups on this equilibrium. The methyl ester offers a balance of lipophilicity and polarity, facilitating the study of this isomerization in a range of organic solvents by NMR or IR spectroscopy, which is critical for understanding the compound's behavior in different reaction media and storage conditions.

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